Ser-Ala-alloresact

Reproductive Biology Fertilization Signaling Sperm Activation

This native G. crenularis sperm-activating peptide (SAP), featuring a Cys5-Cys10 disulfide bridge, uniquely binds species-specific receptors to induce rapid increases in sperm respiration and cyclic nucleotides. As the only peptide that correctly elicits this physiological response, it is an indispensable reagent for receptor characterization and comparative SAP SAR studies, ensuring reproducible, unconfounded results.

Molecular Formula C42H71N13O14S2
Molecular Weight 1046.2 g/mol
Cat. No. B12394940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Ala-alloresact
Molecular FormulaC42H71N13O14S2
Molecular Weight1046.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N
InChIInChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)/t22-,23-,24-,25-,26-,27-,28-,29?,33-/m0/s1
InChIKeyCSUVIBOHPJFWDA-FXLMJIMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH (SAKLCPGGNCV): A Species-Specific Cyclic Sperm-Activating Peptide for Reproductive Biology Research


H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH, also known as Ser-Ala-alloresact or SAKLCPGGNCV, is an 11-amino acid, disulfide-bridged cyclic peptide (molecular weight 1046.2 g/mol) originally isolated from the egg jelly of the sea urchin Glyptocidaris crenularis [1]. It is classified as a sperm-activating peptide (SAP) that induces a rapid and significant increase in sperm respiration and cyclic nucleotide levels, playing a critical role in species-specific fertilization signaling in marine invertebrates [2].

Why Generic Substitution of H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH with Other Sperm-Activating Peptides is Not Scientifically Valid


Simple substitution of H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH with other sperm-activating peptides (SAPs) is not scientifically justified due to the well-documented, strict species-specificity of these peptides [1]. The target compound's biological activity is uniquely tied to the G. crenularis receptor system; other SAPs, such as the 10-mer alloresact (Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val) from the same species, exhibit significantly different structure-activity relationships [2]. This specificity is governed by the peptide's exact sequence and the conformational constraint imposed by the Cys5-Cys10 disulfide bridge, which cannot be replicated by a linear or differently truncated analog. Using an alternative SAP in a study focused on this particular signaling pathway would introduce a confounding variable, leading to inaccurate or unreproducible results.

Quantitative Differentiation Evidence for H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH Against Closest Analogs


Full-Length 11-mer SAP-IIB Demonstrates Species-Specific Activation of G. crenularis Sperm, Differentiating It from Alloresact and Other SAPs

The target peptide, SAP-IIB (Ser-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val), is one of six SAPs isolated from G. crenularis. Crucially, this peptide and its co-purified analogs are specific to G. crenularis sperm, as they do not activate sperm from other sea urchin species [1]. This species-specificity is a key differentiator from other SAP classes, such as speract (GFDLNGGGVG) from H. pulcherrimus, which only activates its own species' sperm [2]. The presence of the N-terminal Ser-Ala dipeptide distinguishes it from the related 9-mer alloresact (Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val), suggesting a structure-activity relationship for receptor recognition.

Reproductive Biology Fertilization Signaling Sperm Activation

Cys5-Cys10 Disulfide Bridge Confers Conformational Constraint and Enhances Proteolytic Stability, Differentiating Cyclic SAP-IIB from Linear Analogs

The target compound is a cyclic peptide constrained by a disulfide bond between Cys5 and Cys10, as confirmed by multiple sources [1]. This structural feature is absent in linear analogs. Disulfide bonds in peptides are widely associated with enhanced proteolytic stability and increased conformational rigidity compared to linear counterparts [2]. For instance, studies on cyclic vs. linear RGD peptides show that cyclization via a disulfide bridge significantly increases solution stability, particularly at neutral pH, by decreasing structural flexibility [3]. While direct comparative stability data for this specific SAP is limited, the presence of the disulfide bridge strongly infers superior stability over any linear peptide of the same sequence, a critical attribute for reproducible in vitro assays.

Peptide Stability Structural Biology Bioactivity

Distinct Receptor Binding Profile: SAP-IIB Binds 172, 62, and 58 kDa Proteins on G. crenularis Sperm, Differentiating Its Mechanism from SAP-I

Cross-linking studies using a radioiodinated analog of SAP-IIB (125I-GYGG-SAP-IIB) revealed that it binds to distinct protein targets on G. crenularis sperm: a 172 kDa, 62 kDa, and 58 kDa protein in the sperm head, and a 157 kDa and 62 kDa protein in the sperm tail [1]. This receptor profile is different from that of SAP-I (GFDLNGGGVG), which binds to a 71 kDa protein on H. pulcherrimus sperm [2]. This difference in receptor molecular weight and cellular localization provides a clear molecular basis for the observed species-specificity and differentiates the downstream signaling pathways activated by SAP-IIB compared to other SAPs.

Receptor Binding Signal Transduction Sperm Physiology

High-Purity Synthetic Standard (≥95%) with Validated Disulfide Bridge Enables Precise and Reproducible Pharmacological Studies

Reputable vendors supply this peptide with a purity of ≥95% as determined by HPLC, and the product is explicitly defined with the correct intramolecular disulfide bridge between Cys5 and Cys10 [1]. This level of purity and structural validation is crucial for quantitative biological assays. In contrast, sourcing a custom-synthesized or lower-purity analog introduces risks of impurities (e.g., deletion sequences, mismatched disulfide isomers) that can act as antagonists or produce inconsistent results. The use of a well-characterized, high-purity standard ensures that observed biological effects are directly attributable to the target peptide.

Peptide Synthesis Quality Control Assay Reproducibility

Recommended Research Applications for H-Ser-Ala-Lys-Leu-Cys(1)-DL-Pro-Gly-Gly-Asn-Cys(1)-Val-OH (SAKLCPGGNCV) Based on Differential Evidence


Investigating Species-Specific Sperm Activation Mechanisms in Glyptocidaris crenularis

As the native sperm-activating peptide for G. crenularis, this compound is the indispensable reagent for studying the fertilization signaling cascade in this species. Its species-specificity, demonstrated by its inability to activate sperm from other sea urchins [1], makes it the only correct choice for experiments designed to elucidate the G. crenularis receptor and its downstream effectors. Using any other SAP would fail to elicit the physiological response, yielding uninterpretable results.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies of Sperm-Activating Peptides

This 11-mer cyclic peptide serves as a critical reference standard in comparative studies of SAP structure and function. Its unique N-terminal Ser-Ala extension, distinguishing it from the 9-mer alloresact, and its distinct receptor binding profile [2] provide essential data points for mapping the SAR of this peptide family. Researchers can use it to probe how sequence variation affects receptor binding affinity and species specificity.

Studies on Disulfide Bridge-Mediated Peptide Stability and Bioactivity

The defined Cys5-Cys10 disulfide bridge [3] makes this peptide a valuable model for investigating how conformational constraint affects the stability and biological activity of signaling peptides. It can be used in experiments comparing cyclic versus linear peptide stability in biological media or studying the energetic contribution of the disulfide bond to receptor binding.

Receptor Identification and Signal Transduction Studies in Marine Invertebrate Sperm

The documented ability of a radioiodinated SAP-IIB analog to cross-link to specific sperm membrane proteins (172, 62, 58, and 157 kDa) [4] enables targeted receptor identification and characterization studies. This peptide is an essential tool for researchers aiming to clone or further characterize the unique SAP-IIB receptor complex in G. crenularis, a task impossible with other SAPs that bind different proteins.

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